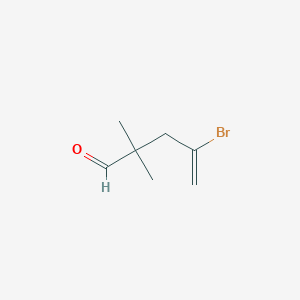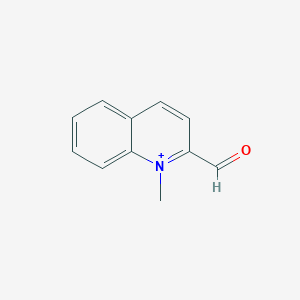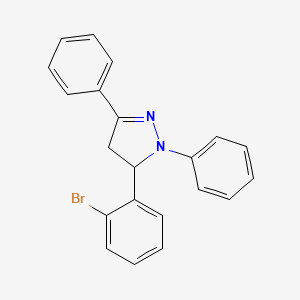
5-(2-Bromophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Bromophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole: is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a bromophenyl group at the 5-position and two phenyl groups at the 1 and 3 positions. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds. One common method is the reaction of 2-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which then undergoes cyclization with chalcone under acidic or basic conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature settings.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-brominated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: In biological studies, it serves as a model compound for studying the interactions of pyrazole derivatives with biological targets.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Industry: The compound finds applications in the development of new materials, including polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 5-(2-Bromophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group enhances its binding affinity to these targets, while the pyrazole ring facilitates its interaction with active sites. The compound can modulate various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
1,3-Diphenyl-4,5-dihydro-1H-pyrazole: Lacks the bromophenyl group, resulting in different reactivity and biological activity.
5-Phenyl-1,3-diphenyl-4,5-dihydro-1H-pyrazole: Similar structure but without the bromine atom, affecting its chemical properties.
Uniqueness: The presence of the bromophenyl group at the 5-position distinguishes 5-(2-Bromophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole from other pyrazole derivatives. This unique feature enhances its reactivity and binding affinity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
55042-83-6 |
|---|---|
分子式 |
C21H17BrN2 |
分子量 |
377.3 g/mol |
IUPAC名 |
3-(2-bromophenyl)-2,5-diphenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C21H17BrN2/c22-19-14-8-7-13-18(19)21-15-20(16-9-3-1-4-10-16)23-24(21)17-11-5-2-6-12-17/h1-14,21H,15H2 |
InChIキー |
NEZMKSTYACLYKL-UHFFFAOYSA-N |
正規SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


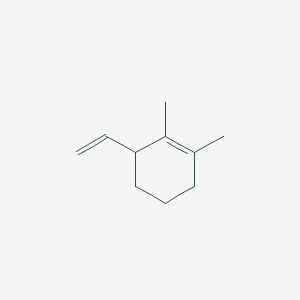
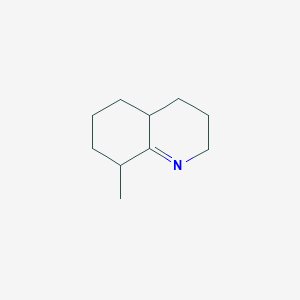


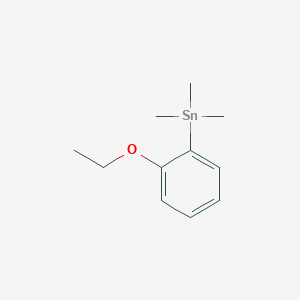

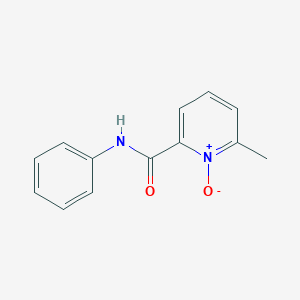
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid](/img/structure/B14633982.png)
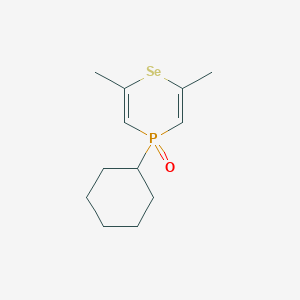
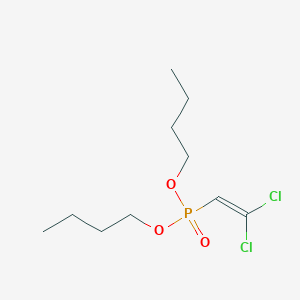
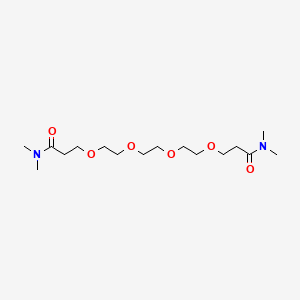
![6-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14634000.png)
